- Enantioselective Syntheses of Aeruginosin 298-A and Its Analogues Using a Catalytic Asymmetric Phase-Transfer Reaction and Epoxidation, Journal of the American Chemical Society, 2003, 125(37), 11206-11207

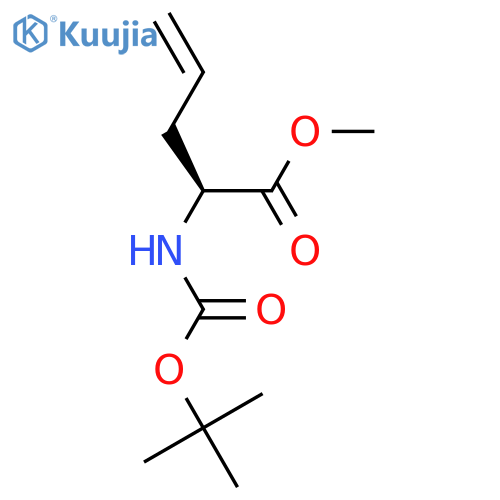

Cas no 89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate)

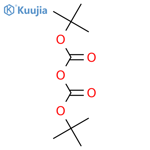

89985-87-5 structure

Nome del prodotto:methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

Numero CAS:89985-87-5

MF:C11H19NO4

MW:229.27286362648

MDL:MFCD13190790

CID:584076

PubChem ID:9837499

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Proprietà chimiche e fisiche

Nomi e identificatori

-

- (S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate

- (S)-Methyl 2-(tert-butoxycarbonylamino)-pent-4-enoate

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methylester, (2S)-

- (S)-Methyl-2-Boc-AMino-4-pentenoic acid

- methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoate

- (2S)-2-(Boc-amino)-4-pentenoic acid methyl ester

- (S)-Methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- Methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate

- APXWRHACXBILLH-QMMMGPOBSA-N

- 4948AC

- FCH3679695

- AK101174

- AX8232713

- (5)-methyl 2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-2-Allyl-N-(tert-butoxycarbonyl)glycine methyl est

- 4-Pentenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (S)- (ZCI)

- Methyl (2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-pentenoate (ACI)

- (S)-N-(Boc)allylglycine Me ester

- methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

- (S)-Methyl2-((tert-butoxycarbonyl)amino)pent-4-enoate

- A1-50270

- METHYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]PENT-4-ENOATE

- AS-69618

- (S)-Methyl 2-((t-butoxycarbonyl)amino)pent-4-enoate (Boc-Gly(All)-OMe)

- MFCD13190790

- W11819

- DTXSID50431587

- 89985-87-5

- CS-0039110

- AKOS016843097

- methyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-pentenoate

- methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pent-4-enoate

- SCHEMBL614515

-

- MDL: MFCD13190790

- Inchi: 1S/C11H19NO4/c1-6-7-8(9(13)15-5)12-10(14)16-11(2,3)4/h6,8H,1,7H2,2-5H3,(H,12,14)/t8-/m0/s1

- Chiave InChI: APXWRHACXBILLH-QMMMGPOBSA-N

- Sorrisi: [C@H](CC=C)(C(=O)OC)NC(=O)OC(C)(C)C

Proprietà calcolate

- Massa esatta: 229.13100

- Massa monoisotopica: 229.13140809g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 16

- Conta legami ruotabili: 7

- Complessità: 268

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 1

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 64.599

- XLogP3: 2

Proprietà sperimentali

- PSA: 64.63000

- LogP: 2.01970

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Informazioni sulla sicurezza

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Dati doganali

- CODICE SA:2924199090

- Dati doganali:

Codice doganale cinese:

2924199090Panoramica:

2924199090. Altre amidi acicliche(compresi i carbammati aciclici)(compresi i suoi derivati e sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso, imballaggio

Riassunto:

2924199090. altre amidi acicliche (compresi i carbammati aciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126279-5g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 5g |

$*** | 2023-05-29 | |

| Advanced ChemBlocks | P35287-5G |

(2S)-2-(Boc-amino)-4-pentenoic acid methyl ester |

89985-87-5 | 95% | 5G |

$420 | 2023-09-15 | |

| ChemScence | CS-0039110-100mg |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 100mg |

$99.0 | 2022-04-26 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBA0182-1G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 1g |

¥ 1,386.00 | 2023-04-13 | |

| eNovation Chemicals LLC | Y1006269-25G |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate |

89985-87-5 | 97% | 25g |

$1550 | 2024-07-21 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-1g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 1g |

¥989.0 | 2024-07-19 | |

| Chemenu | CM126279-10g |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 10g |

$1075 | 2021-06-09 | |

| ChemScence | CS-0039110-5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | >97.0% | 5g |

$947.0 | 2022-04-26 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S80060-0.5g |

(S)-Methyl 2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 0.5g |

¥679.0 | 2021-09-04 | ||

| Chemenu | CM126279-250mg |

methyl (S)-2-((tert-butoxycarbonyl)amino)pent-4-enoate |

89985-87-5 | 95% | 250mg |

$*** | 2023-05-29 |

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

Riferimento

- Synthesis and self-assembly of NCN-pincer Pd-complex-bound norvalines, Chemistry - A European Journal, 2013, 19(37), 12356-12375

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Riferimento

- Cross-Metathesis Approach to the Tricyclic Marine Alkaloids (-)-Fasicularin and (-)-Lepadiformine A, Journal of Organic Chemistry, 2017, 82(16), 8497-8505

Synthetic Routes 4

Condizioni di reazione

1.1 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

1.2 Solvents: Dichloromethane , Triethylamine

Riferimento

- Progress towards the synthesis of piperazimycin A: synthesis of the non-proteogenic amino acids and elaboration into dipeptides, Tetrahedron Letters, 2010, 51(18), 2493-2496

Synthetic Routes 5

Condizioni di reazione

1.1 Solvents: Methanol , Toluene , Hexane ; 0 °C; 1 h, rt

1.2 Reagents: Acetic acid

1.2 Reagents: Acetic acid

Riferimento

- Silole amino acids with aggregation-induced emission features synthesized by hydrosilylation, European Journal of Organic Chemistry, 2019, 2019(12), 2275-2281

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Tributylstannane Catalysts: Azobisisobutyronitrile Solvents: Toluene

Riferimento

- N-(Boc)-L-(2-bromoallyl)-glycine: a versatile intermediate for the synthesis of optically active unnatural amino acids, Tetrahedron Letters, 1993, 34(28), 4485-8

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 10 min, rt; 12 h, rt

Riferimento

- Divergent access to histone deacetylase inhibitory cyclopeptides via late-stage cyclopropane ring cleavage strategy. short synthesis of chlamydocin, ChemRxiv, 2019, 1, 1-101

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Toluene

Riferimento

- The direct synthesis of novel enantiomerically pure α-amino acids in protected form via Suzuki cross-coupling, Tetrahedron Letters, 2000, 41(36), 7115-7119

Synthetic Routes 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 18 h, rt

Riferimento

- Aliphatic chain-containing macrocycles as diazonamide A analogs, Chemistry of Heterocyclic Compounds (New York, 2020, 56(5), 586-602

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt

1.2 rt

1.3 Reagents: Water ; rt

1.2 rt

1.3 Reagents: Water ; rt

Riferimento

- The secondary structure of a heptapeptide containing trifluoromethyl-λ6-tetrafluorosulfanyl substituted amino acids, Organic & Biomolecular Chemistry, 2019, 17(35), 8079-8082

Synthetic Routes 11

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 8 h, rt

Riferimento

- Design, synthesis and biological evaluation of C(4) substituted monobactams as antibacterial agents against multidrug-resistant Gram-negative bacteria, European Journal of Medicinal Chemistry, 2018, 151, 98-109

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; rt; 2 h, rt

Riferimento

- Synthesis, structure, and function of PCP pincer transition-metal-complex-bound norvaline derivatives, Synlett, 2013, 24(15), 1910-1914

Synthetic Routes 13

Condizioni di reazione

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.3 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 18 h, rt

Riferimento

- Microelectrode Arrays, Dihydroxylation, and the Development of an Orthogonal Safety-Catch Linker, Organic Letters, 2021, 23(14), 5440-5444

Synthetic Routes 14

Condizioni di reazione

1.1 -

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

1.2 Reagents: Trimethylsilyldiazomethane Solvents: Methanol

Riferimento

- Development of Co- and Post-Translational Synthetic Strategies to C-Neoglycopeptides, Organic Letters, 2002, 4(21), 3591-3594

Synthetic Routes 15

Condizioni di reazione

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Riferimento

- Tridentate Directing Groups Stabilize 6-Membered Palladacycles in Catalytic Alkene Hydrofunctionalization, Journal of the American Chemical Society, 2017, 139(44), 15576-15579

Synthetic Routes 16

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate , Water ; pH 2.0, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

1.2 Solvents: Methanol , Toluene , Hexane ; 2 h, rt

Riferimento

- Synthesis and supramolecular association of NCN-pincer Pd-complex-bound norvaline derivatives toward fabrication of controlled metal array, Chemistry Letters, 2012, 41(2), 194-196

Synthetic Routes 17

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Dichloromethane

1.2 Reagents: Triethylamine Solvents: Dichloromethane

Riferimento

- Triazole-linked glycosyl amino acids and peptides: synthesis, scope and applications, 2008, , ,

Synthetic Routes 18

Condizioni di reazione

1.1 Reagents: Potassium carbonate ; 10 min, rt; 12 h, rt

Riferimento

- Divergent access to histone deacetylase inhibitory cyclopeptides via a late-stage cyclopropane ring cleavage strategy. Short synthesis of chlamydocin, Organic Letters, 2019, 21(20), 8473-8478

Synthetic Routes 19

Condizioni di reazione

1.1 Reagents: Thionyl chloride Solvents: Methanol

1.2 Reagents: Triethylamine Solvents: Acetonitrile

1.2 Reagents: Triethylamine Solvents: Acetonitrile

Riferimento

- Stereoselective, nonracemic synthesis of ω-borono-α-amino acids, Tetrahedron: Asymmetry, 1998, 9(12), 2121-2131

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Raw materials

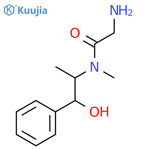

- (S,S)-(+)-Pseudoephedrine Glycinamide

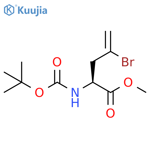

- 4-Pentenoic acid, 4-bromo-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester, (2S)-

- (S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid

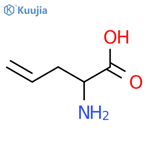

- (S)-2-Allylglycine

- Di-tert-butyl dicarbonate

- (diazomethyl)trimethylsilane

- 4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, 1,1-dimethylethylester, (2S)-

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Preparation Products

methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate Letteratura correlata

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

89985-87-5 (methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate) Prodotti correlati

- 24277-39-2(Boc-Glu-OtBu)

- 59768-74-0(Boc-Asp(OMe)-OH)

- 17901-01-8(Boc-L-isoleucine Methyl Ester)

- 34582-32-6((S)-4-(tert-Butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid)

- 55757-60-3(Boc-L-Lysine Methyl Ester)

- 90600-20-7((S)-2-((Tert-Butoxycarbonyl)amino)pent-4-enoic acid)

- 132286-79-4(Boc-L-glutamic acid gamma-allyl ester)

- 73821-97-3(Boc-L-Glu(OcHx)-OH)

- 849517-65-3(4-IodobenzoD1,3Dioxole)

- 24953-74-0(Dimethyl 3-hydroxy-5-methoxyphthalate)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:89985-87-5)methyl (2S)-2-(tert-butoxycarbonylamino)pent-4-enoate

Purezza:99%

Quantità:5g

Prezzo ($):293.0